molecular formula C16H26N2O2 B2436776 4-undecanoyl-1H-pyrrole-2-carboxamide CAS No. 251096-63-6

4-undecanoyl-1H-pyrrole-2-carboxamide

Cat. No.: B2436776
CAS No.: 251096-63-6
M. Wt: 278.396
InChI Key: PMCHDSPPYYLNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-undecanoyl-1H-pyrrole-2-carboxamide typically involves the acylation of 1H-pyrrole-2-carboxamide with undecanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be considered to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-undecanoyl-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the acyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: Alcohols or amines, depending on the reducing agent used.

    Substitution: Amides or esters, depending on the nucleophile.

Mechanism of Action

The mechanism of action of 4-undecanoyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-decanoyl-1H-pyrrole-2-carboxamide
  • 4-dodecanoyl-1H-pyrrole-2-carboxamide
  • 4-octanoyl-1H-pyrrole-2-carboxamide

Uniqueness

4-undecanoyl-1H-pyrrole-2-carboxamide is unique due to its specific chain length and the presence of both a pyrrole ring and an amide group. This combination of structural features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-undecanoyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-2-3-4-5-6-7-8-9-10-15(19)13-11-14(16(17)20)18-12-13/h11-12,18H,2-10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCHDSPPYYLNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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